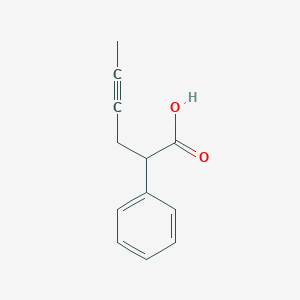
2-Phenylhex-4-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylhex-4-ynoic acid is an organic compound with the molecular formula C12H12O2 It is characterized by a phenyl group attached to a hexynoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylhex-4-ynoic acid typically involves the reaction of phenylacetylene with hexanoic acid under specific conditions. One common method is the Sonogashira coupling reaction, which uses palladium as a catalyst and copper as a co-catalyst. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 2-Phenylhex-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Formation of phenylhexanoic acid or phenylhexanone
Reduction: Formation of 2-phenylhex-4-ene or 2-phenylhexane
Substitution: Formation of halogenated or nitrated derivatives
科学研究应用
2-Phenylhex-4-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Phenylhex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in antiproliferative or antimicrobial activities. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Phenylacetic acid: Similar structure but lacks the alkyne group.
Hexanoic acid: Similar chain length but lacks the phenyl and alkyne groups.
Phenylpropiolic acid: Contains a phenyl and alkyne group but differs in chain length.
Uniqueness: 2-Phenylhex-4-ynoic acid is unique due to the presence of both a phenyl group and an alkyne group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
属性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-phenylhex-4-ynoic acid |
InChI |
InChI=1S/C12H12O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h4-8,11H,9H2,1H3,(H,13,14) |
InChI 键 |
CFIPPYCTQSMIIF-UHFFFAOYSA-N |
规范 SMILES |
CC#CCC(C1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















